![molecular formula C10H10N2O2 B14762297 4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane] CAS No. 178-59-6](/img/structure/B14762297.png)
4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is a spirocyclic compound that features a unique structure combining a cycloheptane ring, a pyrazole ring, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] typically involves the condensation of 1,3-diketones with hydrazine. This reaction proceeds through a protonated 4H-pyrazole intermediate, which then undergoes spirocyclization to form the desired spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrazole: A simpler structure without the spirocyclic component.
Spiro[cycloheptane-1,2’-[1,3]dioxolane]: Lacks the pyrazole ring.
Spiro[cycloheptane-1,2’-[1,3]dioxolane-4H-pyrazole]: Similar structure but with different substituents.
Uniqueness
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is unique due to its combination of a cycloheptane ring, a pyrazole ring, and a dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler or less complex compounds.
Propriétés
Numéro CAS |
178-59-6 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,7'-4H-cyclohepta[c]pyrazole] |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11-12-9(8)6-10(3-1)13-4-5-14-10/h1,3,6-7H,2,4-5H2 |
Clé InChI |
ZYDYKSVKARNIHE-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C=CCC3=CN=NC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)

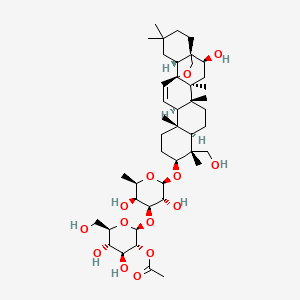
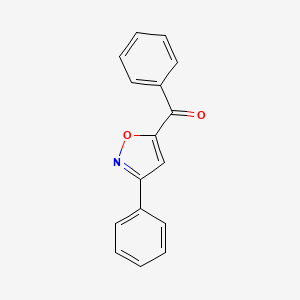
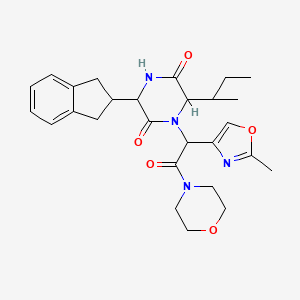

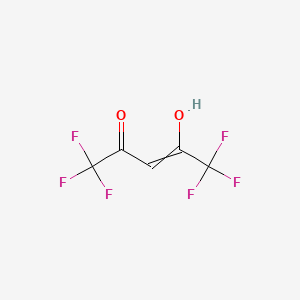
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)

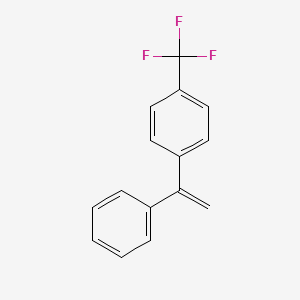
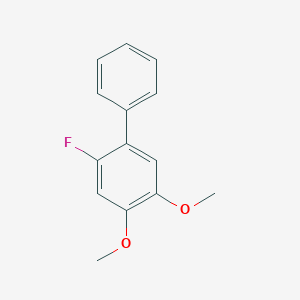
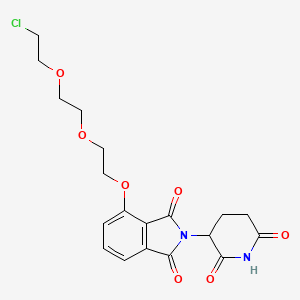
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
